
Glucosulfone: A Technical Guide to its
Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glucosulfone

Cat. No.: B1195741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Glucosulfone, also known as Promin, holds a significant place in medical history as one of the

first effective chemotherapeutic agents for leprosy. Administered intravenously, it is a prodrug

that is metabolically converted to its active form, dapsone. Due to its historical significance and

subsequent replacement by the more conveniently administered oral dapsone, comprehensive

modern pharmacokinetic and pharmacodynamic data for Glucosulfone is limited. This guide

provides a detailed overview of the available information on Glucosulfone, with a necessary

and extensive focus on the well-documented pharmacokinetics and pharmacodynamics of its

active metabolite, dapsone, which governs the therapeutic efficacy and toxicological profile of

Glucosulfone.

Introduction
Glucosulfone (sodium glucosulfone) is a sulfone drug that emerged in the 1940s as a

groundbreaking treatment for leprosy, caused by Mycobacterium leprae.[1] Early clinical trials

demonstrated its ability to slow the progression of the disease.[2] However, the requirement for

intravenous administration and the discovery that its therapeutic action was due to its metabolic

conversion to dapsone led to its eventual replacement by oral dapsone.[2] Understanding the

pharmacokinetics and pharmacodynamics of Glucosulfone is, therefore, intrinsically linked to

the properties of dapsone.
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Pharmacokinetics
Detailed pharmacokinetic studies specifically for Glucosulfone are scarce in contemporary

literature. The primary pharmacokinetic event is its conversion to dapsone. The following

sections focus on the well-characterized pharmacokinetics of dapsone, which is the clinically

relevant active molecule.

Absorption and Bioavailability of Dapsone
Oral dapsone is rapidly and almost completely absorbed from the gastrointestinal tract.[3] Peak

plasma concentrations are typically reached within 2 to 8 hours of oral administration.[4][5]

Distribution of Dapsone
Dapsone is widely distributed throughout the body. It has an estimated volume of distribution of

1.5 L/kg.[3] The drug is approximately 70% bound to plasma proteins.

Metabolism
Glucosulfone is metabolized to dapsone, which is the active therapeutic agent. Dapsone itself

undergoes extensive hepatic metabolism, primarily through two pathways: N-acetylation and N-

hydroxylation.[1]

N-acetylation: This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme and

results in the formation of monoacetyldapsone (MADDS). The rate of acetylation is subject to

genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes.

N-hydroxylation: This pathway is mediated by cytochrome P450 (CYP) enzymes, including

CYP2E1, CYP2C9, and CYP3A4, and forms dapsone hydroxylamine (DDS-NOH).[1] This

metabolite is believed to be responsible for the dose-dependent hematological side effects of

dapsone, such as methemoglobinemia and hemolytic anemia.

Excretion of Dapsone
Dapsone and its metabolites are primarily excreted in the urine as water-soluble glucuronide

and sulfate conjugates.[1] Approximately 85% of a daily dose of dapsone can be recovered in

the urine as metabolites.[1] The elimination half-life of dapsone is long and variable, ranging

from 10 to 50 hours, with an average of about 28 hours.[1][3]
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Quantitative Pharmacokinetic Data for Dapsone
The following table summarizes key pharmacokinetic parameters for dapsone.

Parameter Value Reference(s)

Time to Peak Plasma

Concentration (Tmax)
2 - 8 hours [4][5]

Plasma Half-life (t½)
10 - 50 hours (average ~28

hours)
[1][3]

Volume of Distribution (Vd) 1.5 L/kg [3]

Plasma Protein Binding ~70%

Primary Route of Elimination

Hepatic metabolism followed

by renal excretion of

metabolites

[1]

Pharmacodynamics
The pharmacodynamic effects of Glucosulfone are attributable to its active metabolite,

dapsone.

Mechanism of Action
Dapsone is a bacteriostatic antimicrobial agent that acts as a competitive antagonist of para-

aminobenzoic acid (PABA).[4] It inhibits the bacterial enzyme dihydropteroate synthase

(DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor required for the

synthesis of nucleic acids.[4] This disruption of the folate synthesis pathway prevents bacterial

replication. Mammalian cells are unaffected as they do not synthesize their own folic acid,

instead obtaining it from their diet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1195741?utm_src=pdf-body-img
https://www.benchchem.com/product/b1195741?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10284364/
https://www.dovepress.com/global-surveillance-system-to-monitor-the-development-of-drug-resistan-peer-reviewed-fulltext-article-RRTM
https://www.internationaltextbookofleprosy.com/basic-sciences/microbiology/anti-leprosy-drugs-modes-of-action-and-mechanisms-of-resistance-in-mycobacterium-leprae
https://www.researchgate.net/publication/319468128_Leprosy
https://www.researchgate.net/publication/363675749_Treatment_of_Leprosy_and_Lepra_Reactions
https://www.benchchem.com/product/b1195741#pharmacokinetics-and-pharmacodynamics-of-glucosulfone
https://www.benchchem.com/product/b1195741#pharmacokinetics-and-pharmacodynamics-of-glucosulfone
https://www.benchchem.com/product/b1195741#pharmacokinetics-and-pharmacodynamics-of-glucosulfone
https://www.benchchem.com/product/b1195741#pharmacokinetics-and-pharmacodynamics-of-glucosulfone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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